molecular formula C6H9FO2 B6262191 ethyl (2E)-4-fluorobut-2-enoate CAS No. 37746-77-3

ethyl (2E)-4-fluorobut-2-enoate

Cat. No.: B6262191
CAS No.: 37746-77-3
M. Wt: 132.1
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Description

Ethyl (2E)-4-fluorobut-2-enoate is an organic compound belonging to the class of esters It is characterized by the presence of a fluorine atom attached to a butenoate group, which is further esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2E)-4-fluorobut-2-enoate typically involves the esterification of 4-fluorobut-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

4-fluorobut-2-enoic acid+ethanolacid catalystethyl (2E)-4-fluorobut-2-enoate+water\text{4-fluorobut-2-enoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-fluorobut-2-enoic acid+ethanolacid catalyst​ethyl (2E)-4-fluorobut-2-enoate+water

Common acid catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process. Additionally, azeotropic distillation may be used to remove water formed during the reaction, thereby driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2E)-4-fluorobut-2-enoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 4-fluorobut-2-enoic acid and ethanol in the presence of a strong acid or base.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

    Hydrolysis: 4-fluorobut-2-enoic acid and ethanol.

    Reduction: 4-fluorobut-2-en-1-ol.

    Substitution: Products depend on the nucleophile used, such as 4-azidobut-2-enoate or 4-cyanobut-2-enoate.

Scientific Research Applications

Ethyl (2E)-4-fluorobut-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.

    Materials Science: It can be utilized in the synthesis of fluorinated polymers and materials with unique properties such as increased hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of ethyl (2E)-4-fluorobut-2-enoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to various transformations depending on the nature of the nucleophile and reaction conditions. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

    Ethyl but-2-enoate: Lacks the fluorine atom, resulting in different reactivity and properties.

    Methyl (2E)-4-fluorobut-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (2E)-4-chlorobut-2-enoate: Contains a chlorine atom instead of fluorine, leading to different chemical behavior.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects

Properties

CAS No.

37746-77-3

Molecular Formula

C6H9FO2

Molecular Weight

132.1

Purity

95

Origin of Product

United States

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